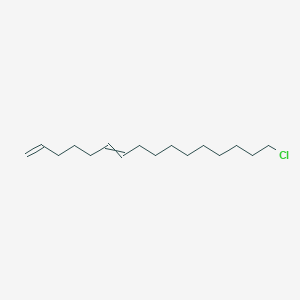
1,1,6,6-Tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,6,6-Tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol is a unique organic compound with the molecular formula C34H30O6. It is known for its complex structure, which includes multiple aromatic rings and hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,6,6-Tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol typically involves multi-step organic reactions. One common method includes the coupling of 2-methoxyphenylacetylene derivatives under specific conditions to form the desired diol. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1,6,6-Tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of brominated or nitrated aromatic compounds.
Scientific Research Applications
1,1,6,6-Tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol has several scientific research applications:
Chemistry: Used in host-guest chemistry to form stable inclusion complexes with various guest molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form inclusion complexes.
Industry: Used in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1,1,6,6-Tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol involves its ability to form stable inclusion complexes through non-covalent interactions such as hydrogen bonding, π-π interactions, and van der Waals forces. These interactions allow the compound to selectively bind to specific guest molecules, facilitating molecular recognition and self-assembly processes .
Comparison with Similar Compounds
Similar Compounds
1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Similar structure but lacks the methoxy groups, which may affect its inclusion complex formation ability.
1,1,2,2-Tetrakis(4-methoxyphenyl)ethene: Different core structure but similar functional groups, used in similar applications.
Uniqueness
1,1,6,6-Tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol is unique due to its specific arrangement of methoxy groups and hydroxyl groups, which enhance its ability to form stable inclusion complexes. This makes it particularly valuable in host-guest chemistry and molecular recognition studies .
Properties
CAS No. |
62394-23-4 |
|---|---|
Molecular Formula |
C34H30O6 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1,1,6,6-tetrakis(2-methoxyphenyl)hexa-2,4-diyne-1,6-diol |
InChI |
InChI=1S/C34H30O6/c1-37-29-19-9-5-15-25(29)33(35,26-16-6-10-20-30(26)38-2)23-13-14-24-34(36,27-17-7-11-21-31(27)39-3)28-18-8-12-22-32(28)40-4/h5-12,15-22,35-36H,1-4H3 |
InChI Key |
VIENXRQJPCBOSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(C#CC#CC(C2=CC=CC=C2OC)(C3=CC=CC=C3OC)O)(C4=CC=CC=C4OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[4-(Ethylamino)-3-methylphenyl]hydrazinylidene}-2H-imidazole-4,5-dicarbonitrile](/img/structure/B14520062.png)

![2-[(5-Nitro-1,3-thiazol-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B14520070.png)


![1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine](/img/structure/B14520087.png)

![Bicyclo[2.1.1]hexane-2,2-dicarboxylic acid](/img/structure/B14520100.png)

![4-{[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14520104.png)
